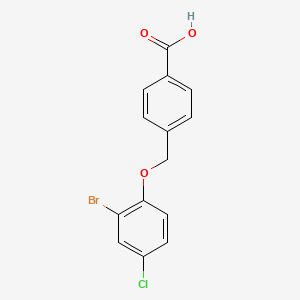
4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid is an organic compound with the molecular formula C14H10BrClO3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-bromo-4-chlorophenoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid typically involves the reaction of 4-bromomethylbenzoic acid with 2-bromo-4-chlorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like n-butanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzoic acids, while oxidation and reduction reactions can produce different benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of the phenoxy group.
4-(Bromomethyl)benzoic acid: Lacks the chlorophenoxy substitution.
2-Bromo-4-methylbenzoic acid: Similar but with a methyl group and no phenoxy substitution
Uniqueness
4-((2-Bromo-4-chlorophenoxy)methyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms in the phenoxy group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications .
Eigenschaften
Molekularformel |
C14H10BrClO3 |
|---|---|
Molekulargewicht |
341.58 g/mol |
IUPAC-Name |
4-[(2-bromo-4-chlorophenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C14H10BrClO3/c15-12-7-11(16)5-6-13(12)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
JNHBKTDJAHTITO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



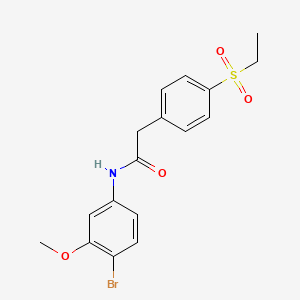
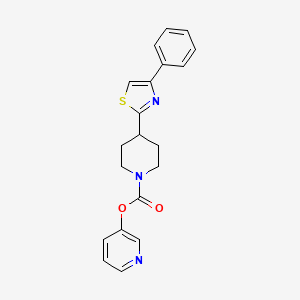
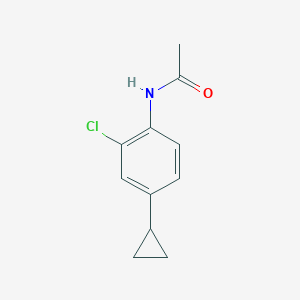
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
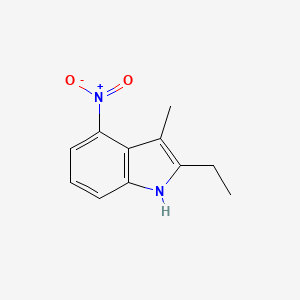
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)


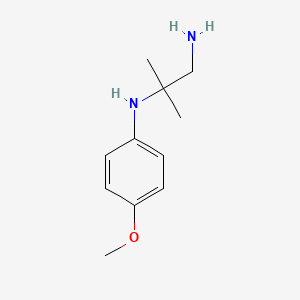
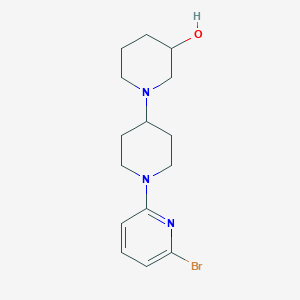
![Methyl 2-[(4-piperidinylacetyl)amino]benzoate](/img/structure/B13882102.png)

![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
